Glycerophospho-N-Oleoyl Ethanolamine

Overview

Description

GNOE is a serum metabolite . It is a class of glycerophospholipids which contain the amino alcohol ethanolamine as a head group . It is the precursor of the cannabinoid compound oleoyl ethanolamide (OEA) . OEA is an endogenous, potent agonist for PPARα .

Synthesis Analysis

The different types of N-Acyl ethanolamines (NAEs), including GNOE, are derived from glycerophospho-linked precursors by the activity of glycerophosphodiesterase 1 (GDE1) .Molecular Structure Analysis

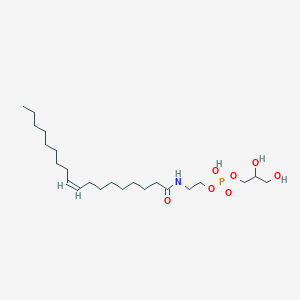

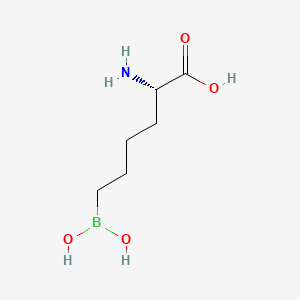

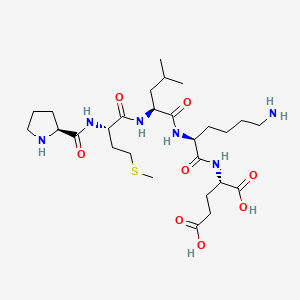

GNOE has a molecular weight of 479.59 and its formula is C23H46NO7P . It is a cone-shaped lipid and thus may influence membrane curvature when incorporated . The GNOE molecule contains a total of 77 bonds. There are 31 non-H bonds, 3 multiple bonds, 23 rotatable bonds, 3 double bonds, 1 secondary amide (aliphatic), 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 phosphate .Chemical Reactions Analysis

GNOE is a precursor of oleoyl ethanolamide (OEA). OEA is an endogenous, potent agonist for PPARα . Like AEA, OEA is metabolized by fatty acid amide hydrolase (FAAH) .Physical And Chemical Properties Analysis

GNOE has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 127.2±0.3 cm3, a polar surface area of 135 Å2, and a polarizability of 50.4±0.5 10-24 cm3 .Scientific Research Applications

1. Phase Behavior in Lipid Bilayers

Glycerophospho-N-Oleoyl Ethanolamine (GPE) has been studied for its phase behavior in lipid bilayers. Lohner et al. (1984) compared the phase behavior of ethanolamine plasmalogen, a type of GPE, in multilamellar dispersions using differential scanning calorimetry and NMR. They found that ethanolamine plasmalogen showed a lower gel to liquid-crystalline phase transition temperature and stabilized the hexagonal arrangement of ethanolamine glycerophospholipids, impacting the physical properties of cell membranes (Lohner, Hermetter, & Paltauf, 1984).

2. Neurological Membrane Structure

West et al. (2020) explored how ethanolamine plasmalogen, a subtype of GPE, contributes to the order and structure of neurological membranes. Their study on mixed bilayers showed that GPE incorporation resulted in bilayer thickening, reduced lateral area per molecule, and increased lipid tail-ordering, suggesting its role in maintaining the integrity and function of neurological membranes (West et al., 2020).

3. Synthesis and Function in the Brain

GPE is also linked to the biosynthesis of anandamide, an endogenous cannabinoid receptor ligand. Simon and Cravatt (2008) reported the detection of GPEs, including anandamide precursors, in mouse brain tissue. They identified GDE1 as a phosphodiesterase with significant GPE phosphodiesterase activity, implicating GPE in the production of anandamide in the nervous system (Simon & Cravatt, 2008).

4. Enzymatic Modification and Transphosphatidylation

The enzymatic modification of phospholipids, including GPE, was studied by Wongsakul et al. (2004). They examined the transphosphatidylation and acidolysis of phosphocholine and ethanolamine in different solvent systems, highlighting GPE's role in enzymatic phospholipid modification processes (Wongsakul, Bornscheuer, & H-Kittikun, 2004).

5. Scalable Synthesis for Biological Studies

Wang et al. (2016) described an effective process for synthesizing oleoyl ethanolamide, a type of GPE, by chemicalamidation using native oil. This method avoids the formation of ion pairs with ethanolamine, common in other synthesis routes, and provides a scalable synthesis approach for oleoyl ethanolamide, which exhibits biological activity in animal and cell models (Wang, Han, Chen, Jin, & Wang, 2016).

Mechanism of Action

Target of Action

Glycerophospho-N-Oleoyl Ethanolamine (GNOE) primarily targets Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) . PPAR-α is a transcription factor and a major regulator of lipid metabolism in the liver . It is also an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway .

Mode of Action

GNOE is an endogenous, potent agonist for PPARα . It exhibits an EC 50 value of 120 nM in a transactivation assay . As an agonist, GNOE binds to PPAR-α, activating it and triggering a series of cellular responses .

Biochemical Pathways

GNOE is derived from glycerophospho-linked precursors by the activity of glycerophosphodiesterase 1 (GDE1) . It is synthesized via the CDP-ethanolamine pathway (also named Kennedy pathway), where ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. In the last step, the phosphoethanolamine group is transferred to diacylglycerol, forming glycerophosphoethanolamine .

Pharmacokinetics

It is known that like aea, gnoe is metabolized by fatty acid amide hydrolase (faah) . This suggests that GNOE’s bioavailability may be influenced by the activity of FAAH.

Result of Action

Systemic administration of GNOE suppresses food intake and reduces weight gain in rats and PPARα wild-type mice . This suggests that GNOE may play a role in modulating feeding and energy homeostasis .

Safety and Hazards

Future Directions

The field of endocannabinoid research has experienced an explosive period of growth. The discovery of this receptor, cannabinoid receptor, has led to the identification of a G-protein-coupled receptor specific for 9-tetrahydrocannabinol, the active component of marijuana . These findings suggest the existence of additional enzymatic routes for the production of NAEs in vivo .

Biochemical Analysis

Biochemical Properties

Glycerophospho-N-Oleoyl Ethanolamine is involved in several biochemical reactions. It is derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1). This enzyme catalyzes the hydrolysis of glycerophospho-N-acyl ethanolamine precursors, including this compound, to produce oleoyl ethanolamide. Oleoyl ethanolamide, in turn, activates PPARα, which regulates lipid metabolism and energy homeostasis .

Cellular Effects

This compound influences various cellular processes. It has been shown to suppress appetite and reduce weight gain in animal models through the activation of PPARα. This activation leads to changes in gene expression that promote lipid oxidation and reduce fat storage. Additionally, this compound affects cell signaling pathways, including those involved in inflammation and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to oleoyl ethanolamide, which binds to and activates PPARα. This activation leads to the transcription of genes involved in lipid metabolism, such as those encoding enzymes for fatty acid oxidation. This compound also interacts with fatty acid amide hydrolase (FAAH), which metabolizes oleoyl ethanolamide, thereby regulating its levels and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C and can maintain its activity for up to four years. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that systemic administration of oleoyl ethanolamide, derived from this compound, can have sustained effects on reducing food intake and body weight in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively suppresses appetite and reduces weight gain without causing adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in lipid metabolism and energy homeostasis. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is a precursor to oleoyl ethanolamide, which is metabolized by FAAH. This metabolic pathway regulates the levels of oleoyl ethanolamide, influencing its effects on lipid oxidation and energy balance. Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The distribution of this compound within tissues can influence its activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of this compound is crucial for its activity and function in regulating lipid metabolism and energy homeostasis .

Properties

IUPAC Name |

2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNXVCGZJCGEKO-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)